molecular formula C13H15NO2 B138712 6-Ethoxy-1-ethylquinolin-4(1H)-one CAS No. 127286-13-9

6-Ethoxy-1-ethylquinolin-4(1H)-one

Cat. No.: B138712
CAS No.: 127286-13-9
M. Wt: 217.26 g/mol
InChI Key: UWIHQOLKKJWXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-1-ethylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by an ethoxy group at the 6-position and an ethyl substituent at the 1-position of the quinolinone core. Quinolinones are heterocyclic compounds with a fused benzene-pyridinone ring system, widely studied for their pharmacological and material science applications. The ethoxy and ethyl groups in this compound likely influence its electronic properties, solubility, and biological activity compared to simpler quinolinones .

Properties

CAS No.

127286-13-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-ethoxy-1-ethylquinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-3-14-8-7-13(15)11-9-10(16-4-2)5-6-12(11)14/h5-9H,3-4H2,1-2H3

InChI Key

UWIHQOLKKJWXEN-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)C2=C1C=CC(=C2)OCC

Canonical SMILES

CCN1C=CC(=O)C2=C1C=CC(=C2)OCC

Synonyms

4(1H)-Quinolinone,6-ethoxy-1-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Position and Reactivity

6-Substituted Quinolinones
  • 6-Methoxy-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one (CAS 61297-72-1): Features a methoxy group at position 6 and a benzyl-type substituent at position 1.
  • 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9): A dihydroquinolinone with a methyl group at position 5. The saturated 2,3-bond reduces aromaticity, altering reactivity. The methyl group provides steric hindrance but lacks the electron-donating oxygen present in ethoxy derivatives .
1-Substituted Quinolinones
  • 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one: Contains ethyl and chloro groups at positions 1 and 6, respectively. The chloro group is electron-withdrawing, contrasting with the electron-donating ethoxy group in the target compound. This difference may affect binding interactions in biological systems .
  • 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: A dihydroquinolinone with a cyclopropyl group at position 1. Cyclopropyl’s ring strain and lipophilicity differ significantly from the ethyl group, influencing membrane permeability and metabolic pathways .

Structural and Functional Comparisons (Data Table)

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
6-Ethoxy-1-ethylquinolin-4(1H)-one 1-Ethyl, 6-ethoxy C13H15NO2 217.26 (calc.) Synthetic intermediate, under study Not explicitly provided
6-Methoxy-1-benzyl-4-methylquinolin-2(1H)-one 1-(4-Methoxybenzyl), 6-methoxy C19H19NO3 309.36 Potential CNS activity 61297-72-1
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-Methyl, 2,3-dihydro C10H11NO 161.20 Material science applications 36054-00-9
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one 1-Ethyl, 6-chloro, 4-phenyl C19H16ClNO2 337.79 Antimicrobial studies Not provided

Research Findings and Limitations

  • Metabolic Stability : Ethyl and ethoxy groups may prolong half-life relative to methylated analogues but could introduce cytochrome P450-mediated oxidation risks .
  • Gaps in Data: Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.

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